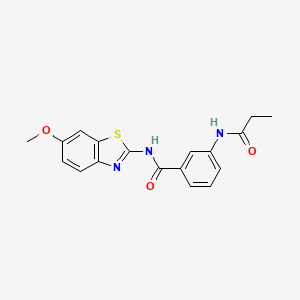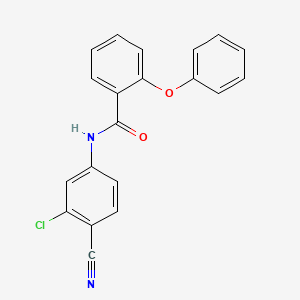
N-benzyl-4-(butanoylamino)-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(butanoylamino)-N-ethylbenzamide is a chemical compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their anti-inflammatory and anti-tubercular properties . This compound is characterized by the presence of a benzyl group, a butanoylamino group, and an ethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(butanoylamino)-N-ethylbenzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize solid acid catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(butanoylamino)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-benzyl-4-(butanoylamino)-N-ethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in inhibiting inflammatory responses in human gingival fibroblasts.
Mechanism of Action
The mechanism of action of N-benzyl-4-(butanoylamino)-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and prostaglandin E2 in human gingival fibroblasts . This inhibition is achieved through the compound’s ability to interfere with the signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-bromobenzamide: Known for its anti-inflammatory properties.
N-benzyl-4-sulfamoyl-benzamide: Used in various medicinal applications.
N-benzyl-4-((heteroaryl)methyl)benzamides: Exhibits anti-tubercular activity.
Uniqueness
N-benzyl-4-(butanoylamino)-N-ethylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit inflammatory responses and potential use in treating periodontal diseases highlight its significance in medicinal chemistry .
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-benzyl-4-(butanoylamino)-N-ethylbenzamide |
InChI |
InChI=1S/C20H24N2O2/c1-3-8-19(23)21-18-13-11-17(12-14-18)20(24)22(4-2)15-16-9-6-5-7-10-16/h5-7,9-14H,3-4,8,15H2,1-2H3,(H,21,23) |
InChI Key |
RPTICGBKPLXWPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11175107.png)



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B11175151.png)


![N-(4-ethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175170.png)
![2-phenoxy-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11175171.png)
![2-[(2,3-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11175173.png)

![2-(benzylsulfonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11175188.png)


